(2,4,5-Trifluorophenyl)acetyl chloride

Description

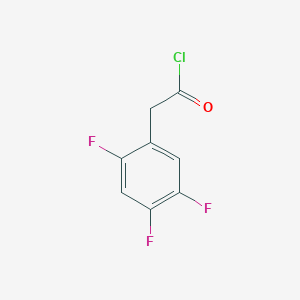

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trifluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-8(13)2-4-1-6(11)7(12)3-5(4)10/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZJMWSJJGYJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,5 Trifluorophenyl Acetyl Chloride

Established Synthetic Pathways to Acyl Chlorides

The traditional synthesis of acyl chlorides, including (2,4,5-Trifluorophenyl)acetyl chloride, primarily involves the derivatization of the corresponding carboxylic acid. Alternative routes, while less common, can also be employed, starting from different precursors.

Derivatization from Carboxylic Acids

The most direct and widely practiced method for the synthesis of this compound is the chlorination of (2,4,5-Trifluorophenyl)acetic acid. This transformation can be achieved using several common chlorinating agents.

Common Chlorinating Agents:

| Reagent | Formula | Byproducts | Phase | Notes |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Liquid | Gaseous byproducts are easily removed. |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | Often used with a DMF catalyst; reaction is typically clean. |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Solid | Byproduct can be difficult to separate from the product. |

| Phosphorus trichloride (B1173362) | PCl₃ | H₃PO₃ | Liquid | Stoichiometry requires 3 moles of acid per mole of PCl₃. |

The choice of reagent is often dictated by the scale of the reaction, the desired purity of the product, and the ease of separation from byproducts.

Reaction with Thionyl Chloride: The reaction of (2,4,5-Trifluorophenyl)acetic acid with thionyl chloride (SOCl₂) is a common laboratory and industrial method. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride.

R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Reaction with Oxalyl Chloride: Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent. The reaction is typically clean and proceeds under mild conditions. The DMF catalyst first reacts with oxalyl chloride to form an imidoyl chloride intermediate, which is the active chlorinating agent.

Reaction with Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also used. With PCl₅, the byproducts are phosphorus oxychloride (POCl₃) and HCl. The boiling point of POCl₃ (105.8 °C) can be close to that of the desired acyl chloride, potentially complicating purification by distillation. When using PCl₃, phosphorous acid (H₃PO₃) is formed as a byproduct.

Alternative Routes via Carbonylation or Halogenation

While derivatization from the carboxylic acid is the most common route, alternative pathways involving carbonylation or halogenation of suitable precursors can also be envisioned for the synthesis of this compound or its immediate precursor.

Carbonylation Routes: Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group. A potential route to this compound could involve the carbonylation of a (2,4,5-trifluorophenyl)methyl halide. However, these reactions typically yield esters or carboxylic acids in the presence of alcohols or water, respectively. The direct synthesis of acyl chlorides via this method is less common and often requires specialized reagents or conditions. The use of CO surrogates can also be employed to avoid the handling of toxic carbon monoxide gas. google.com

Halogenation Routes: Halogenation of a suitable precursor is another potential, though less direct, synthetic strategy. For instance, a Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510) with chloroacetyl chloride can produce 2-chloro-1-(2,4,5-trifluorophenyl)ethanone. tandfonline.com Subsequent chemical transformations would be necessary to convert the ketone to the desired acetyl chloride. Another theoretical approach could be the free-radical halogenation of (2,4,5-trifluorophenyl)ethane, followed by oxidation and chlorination. However, controlling the selectivity of such reactions can be challenging.

Advanced and Emerging Synthetic Approaches

Recent advancements in chemical synthesis are focused on developing more efficient, safer, and environmentally friendly processes. These include the use of continuous flow technology, advanced catalytic systems, and the application of green chemistry principles.

Continuous Flow Synthesis Techniques and Reactor Design

Continuous flow synthesis, utilizing microreactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process intensification.

A facile continuous microflow process has been reported for the synthesis of 2,4,5-trifluorobenzoic acid, a related compound. researchgate.net This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO₂ in a falling film microreactor. researchgate.net A similar setup could be adapted for the synthesis of (2,4,5-Trifluorophenyl)acetic acid, the precursor to the target acetyl chloride. The subsequent conversion to the acetyl chloride could also potentially be integrated into a continuous flow system, where the carboxylic acid solution is mixed with a chlorinating agent in a suitable reactor, allowing for rapid and controlled conversion with immediate downstream processing.

The design of the reactor is crucial for the efficiency of the process. For gas-liquid reactions, such as those involving carbon monoxide or gaseous byproducts, specialized reactors like falling film or bubble column microreactors can be employed to maximize the interfacial area and enhance reaction rates.

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalysts is central to modern organic synthesis for improving reaction rates, yields, and selectivity. In the context of synthesizing this compound, catalysts play a role in both the formation of the precursor acid and its conversion to the acyl chloride.

As mentioned, N,N-dimethylformamide (DMF) is a common catalyst for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride. In carbonylation reactions to produce the precursor acid, palladium catalysts are extensively used. The choice of ligands for the palladium center is critical in achieving high yields and turnover numbers.

For Friedel-Crafts reactions, which could be a potential route to a precursor, Lewis acids like aluminum chloride are typically used as catalysts. google.com Research into more environmentally benign and recyclable solid acid catalysts is an active area of investigation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: The derivatization of the carboxylic acid with thionyl chloride or oxalyl chloride generally has good atom economy, as the byproducts are gaseous and easily removed.

Use of Safer Solvents: Traditional syntheses often use chlorinated solvents. The development of protocols in greener solvents, or even solvent-free conditions, is a key goal. For instance, the synthesis of amides from acid chlorides has been demonstrated in the bio-based solvent Cyrene™. rsc.org

Energy Efficiency: Continuous flow processes can be more energy-efficient than batch reactions due to better heat integration.

Use of Renewable Feedstocks and Biocatalysis: While the starting materials for this specific compound are typically derived from petrochemical sources, the broader application of green chemistry encourages the use of renewable feedstocks. Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govmdpi.com For example, chemo-enzymatic routes have been developed for the synthesis of a fluorinated D-phenylalanine derivative, a precursor of the antidiabetic drug sitagliptin, which utilizes a (2,4,5-trifluorophenyl) moiety. polimi.it This highlights the potential for integrating biocatalysis into the synthesis of complex molecules derived from this compound.

By integrating these advanced methodologies, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Reactivity and Mechanistic Investigations of 2,4,5 Trifluorophenyl Acetyl Chloride

Fundamental Reaction Pathways of Acyl Chlorides

Acyl chlorides, including (2,4,5-Trifluorophenyl)acetyl chloride, are among the most reactive derivatives of carboxylic acids. chemistrysteps.comlibretexts.org Their high reactivity stems from the electronic nature of the acyl chloride group, which features a carbonyl carbon bonded to both a highly electronegative oxygen atom and a chlorine atom. libretexts.org This configuration renders the carbonyl carbon significantly electrophilic and highly susceptible to attack by nucleophiles. libretexts.org

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution, which proceeds through a well-established two-step mechanism known as addition-elimination. savemyexams.comchemistrystudent.comlibretexts.org This pathway is distinct from the single-step SN2 mechanism. libretexts.org

The process unfolds as follows:

Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electron-deficient carbonyl carbon. chemistrystudent.comlibretexts.org This leads to the breaking of the carbon-oxygen π-bond, with the electrons moving to the oxygen atom, which then carries a negative charge. libretexts.orgchemistrystudent.com This first step results in the formation of a tetrahedral intermediate. libretexts.orglibretexts.org

Elimination: The tetrahedral intermediate is transient. The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. libretexts.org To accommodate this, the weakest bond to the carbonyl carbon breaks, and the chloride ion is expelled as the leaving group. libretexts.orgchemguide.co.uk The chloride ion then typically deprotonates the nucleophile (if it carried a proton), generating hydrogen chloride (HCl) as a byproduct. libretexts.orgchemguide.co.uk

The reactivity of an acyl chloride is significantly influenced by the electronic properties of the group attached to the carbonyl. In the case of this compound, the phenyl ring is substituted with three highly electronegative fluorine atoms. These fluorine atoms exert a powerful electron-withdrawing inductive effect.

This inductive withdrawal of electron density from the phenyl ring extends to the acetyl chloride functional group. Consequently, the carbonyl carbon in this compound becomes even more electron-deficient, or electrophilic, than in a non-fluorinated analogue like phenylacetyl chloride. libretexts.org This heightened electrophilicity makes the carbonyl carbon a more attractive target for nucleophiles, thereby increasing the compound's reactivity towards nucleophilic acyl substitution. libretexts.orglibretexts.org

The rate of a nucleophilic acyl substitution reaction is also heavily dependent on the ability of the leaving group to depart from the tetrahedral intermediate. An ideal leaving group is one that is stable on its own, which corresponds to it being a weak base. youtube.com

The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl), making it a very weak base and thus an excellent leaving group. youtube.com The stability of the chloride ion facilitates its expulsion during the elimination step of the mechanism. This rapid and favorable departure of the leaving group is a key factor contributing to the high reactivity of all acyl chlorides and helps to drive the reaction forward to completion. youtube.com

Specific Reactivity Profiles of this compound

As a highly reactive acyl chloride, this compound readily participates in reactions with a wide array of nucleophiles, including those containing oxygen, nitrogen, and sulfur. chemistrysteps.com

Oxygen-containing nucleophiles, such as water, alcohols, and carboxylates, react rapidly with acyl chlorides. chemistrysteps.comlibretexts.org The reaction with water leads to hydrolysis, forming the corresponding carboxylic acid, (2,4,5-Trifluorophenyl)acetic acid. libretexts.orgyoutube.com

The reaction between an acyl chloride and an alcohol is a common and efficient method for synthesizing esters, known as esterification. chemistrystudent.comchemguide.co.uk this compound reacts with alcohols in an exothermic process to yield a (2,4,5-Trifluorophenyl)acetate ester and hydrogen chloride gas. chemguide.co.uklibretexts.org

The mechanism is a direct application of the nucleophilic addition-elimination pathway, where the alcohol serves as the nucleophile. chemistrystudent.comchemguide.co.uk The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk Following the formation and collapse of the tetrahedral intermediate, the chloride ion is eliminated, and a proton is lost from the oxygen, resulting in the formation of the ester. chemguide.co.uk The reaction is effectively irreversible, which is an advantage over Fischer esterification using a carboxylic acid. libretexts.org In some procedures, a weak base like pyridine (B92270) may be added to neutralize the HCl byproduct. chemistrysteps.comlibretexts.org

Interactive Table: Generalized Esterification of this compound

| Reactant 1 | Reactant 2 (Alcohol) | Product (Ester) | Byproduct | General Conditions |

| This compound | Methanol | Methyl (2,4,5-trifluorophenyl)acetate | HCl | Room temperature or gentle warming; may be performed neat or in an inert solvent. chemguide.co.ukiiste.org |

| This compound | Ethanol | Ethyl (2,4,5-trifluorophenyl)acetate | HCl | Vigorous reaction at room temperature. chemguide.co.uk |

| This compound | Isopropanol | Isopropyl (2,4,5-trifluorophenyl)acetate | HCl | Often performed in the presence of a base like pyridine to scavenge HCl. chemistrysteps.com |

| This compound | Phenol | Phenyl (2,4,5-trifluorophenyl)acetate | HCl | Reaction with phenols is also possible with this method. chemguide.co.uk |

Reactions with Nitrogen-Containing Nucleophiles

Amidation with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form N-substituted amides. This reaction, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for amide bond formation. fishersci.itresearchgate.net The reaction is typically fast and exothermic.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. crunchchemistry.co.uk This is followed by the elimination of the chloride ion from the tetrahedral intermediate. A subsequent deprotonation step, usually facilitated by a second equivalent of the amine or an added base (like triethylamine (B128534) or pyridine), neutralizes the resulting hydrogen chloride and yields the final amide product. pressbooks.pubfishersci.it The use of at least two equivalents of the amine is common, as one equivalent acts as the nucleophile and the second acts as a base. pressbooks.pub

Table 2: Representative Amidation Reactions with Acyl Chlorides This table outlines the general reaction. Specific substrates and yields for this compound require targeted experimental investigation.

| Amine Type | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| Primary Amine | R-NH₂ | Base (e.g., Et₃N), Aprotic Solvent (e.g., DCM) | Secondary Amide |

Formation of Substituted Hydrazides and Related Structures

In a reaction analogous to amidation, this compound is expected to react with hydrazine (B178648) and its derivatives to form acyl hydrazides. These compounds are valuable intermediates in the synthesis of various heterocyclic structures, such as 1,3,4-oxadiazoles. nih.gov

The reaction proceeds via nucleophilic attack by the terminal nitrogen of the hydrazine on the acyl chloride's carbonyl carbon. To prevent the formation of undesired bis-acyl-hydrazide byproducts, where both nitrogen atoms of hydrazine are acylated, specific reaction conditions are often employed. These can include using a large excess of hydrazine, low reaction temperatures (e.g., -70 °C to -75 °C), and controlled, continuous addition of the acyl chloride to a slurry of hydrazine in an inert solvent. google.com

Friedel-Crafts Acylation Reactions and Regioselectivity

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution allows for the introduction of the 2,4,5-trifluorophenylacetyl group onto an aromatic ring, forming a ketone. organic-chemistry.orgsigmaaldrich.com The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.org

The mechanism begins with the formation of a complex between the acyl chloride and the Lewis acid. This is followed by the generation of a highly electrophilic acylium ion, which is stabilized by resonance. sigmaaldrich.com The aromatic substrate then attacks the acylium ion, forming a sigma complex (or arenium ion). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the aryl ketone product. alexandonian.com

The regioselectivity of the acylation on a substituted aromatic substrate is governed by the electronic properties of the substituents already present on the ring. alexandonian.com

Activating groups (electron-donating groups like -OCH₃, -CH₃) direct the incoming acyl group to the ortho and para positions.

Deactivating groups (electron-withdrawing groups like -NO₂, -CN) direct the incoming acyl group to the meta position.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is deactivating. This prevents further acylation of the product. rsc.org

Other Electrophilic Transformations

The primary electrophilic character of this compound is centered at the carbonyl carbon, which drives the nucleophilic acyl substitution reactions discussed above. msu.edu The acylium ion, formed during Friedel-Crafts reactions, is a potent electrophile. sigmaaldrich.com While electrophilic addition reactions of acyl chlorides to unsaturated systems like alkenes are known, they are less common than nucleophilic substitutions and often require specific catalysts or conditions. wikipedia.org No specific examples of such alternative electrophilic transformations involving this compound were identified in the reviewed literature.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively available in publicly accessible literature. Consequently, the generation of specific data tables regarding rate constants, activation energies, or thermodynamic parameters is not feasible at this time. However, the reactivity and mechanistic pathways can be reliably inferred from the well-established principles of organic chemistry, particularly the behavior of acyl chlorides in nucleophilic acyl substitution reactions and the electronic effects of the substituents on the phenyl ring.

The primary mechanism for reactions of acyl chlorides, including this compound, with nucleophiles is the nucleophilic addition-elimination mechanism . savemyexams.comchemistrystudent.comchemguide.co.uk This is a two-step process:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemistrystudent.comstudymind.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in the process, the chloride ion, which is a good leaving group, is eliminated. savemyexams.comlibretexts.org

The reactivity of the acyl chloride is significantly influenced by the electrophilicity of the carbonyl carbon. studymind.co.uk In the case of this compound, the phenyl ring is substituted with three fluorine atoms. Fluorine is a highly electronegative element, and as such, these atoms exert a strong electron-withdrawing inductive effect (-I effect). quora.com This effect is transmitted through the sigma bonds of the molecule.

Kinetic Implications:

The presence of the three fluorine atoms on the phenyl ring has a pronounced effect on the reaction kinetics. The strong inductive withdrawal of electron density by the fluorine atoms makes the phenyl ring electron-deficient. This, in turn, withdraws electron density from the acetyl group, particularly from the carbonyl carbon. studymind.co.uk

This increase in the partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to attack by nucleophiles. chemistrystudent.com Consequently, this compound is expected to be more reactive towards nucleophiles than unsubstituted phenylacetyl chloride. The rate of the nucleophilic addition step, which is often the rate-determining step, would be accelerated. Therefore, reactions of this compound with various nucleophiles such as alcohols, amines, and water are anticipated to be rapid and often vigorous. savemyexams.comstudymind.co.uk

Thermodynamic Considerations:

Acyl chlorides are generally highly reactive compounds, situated high on the reactivity scale of carboxylic acid derivatives. libretexts.org This high reactivity implies that they are thermodynamically unstable relative to their reaction products with most nucleophiles. The reactions of acyl chlorides are typically exothermic and thermodynamically favorable (exergonic). studymind.co.uk

While specific thermodynamic values are not available, the qualitative assessment suggests that the equilibrium for these reactions lies far to the side of the products. The strong C-O and C-N bonds formed in esters and amides, respectively, are thermodynamically more stable than the C-Cl bond in the acyl chloride.

Applications in Advanced Organic Synthesis and Precursor Chemistry

A Building Block for Complex Fluorinated Molecules

The presence of three fluorine atoms on the phenyl ring of (2,4,5-Trifluorophenyl)acetyl chloride significantly influences its reactivity and the properties of the molecules synthesized from it. This has made it a valuable tool for chemists working to create novel, high-performance compounds.

Synthesis of (2,4,5-Trifluorophenyl)acetic Acid and its Derivatives

This compound is a direct precursor to (2,4,5-Trifluorophenyl)acetic acid and its various derivatives. google.comoakwoodchemical.com (2,4,5-Trifluorophenyl)acetic acid is a key intermediate in the synthesis of numerous pharmacologically active compounds, including inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, which are used in the treatment of type 2 diabetes. google.com One notable example is Sitagliptin, a widely used antidiabetic medication. googleapis.comossila.com The synthesis of (2,4,5-Trifluorophenyl)acetic acid often involves the hydrolysis of the corresponding acetyl chloride. google.com

The general reaction for the synthesis of (2,4,5-Trifluorophenyl)acetic acid from this compound is a hydrolysis reaction. This process can be influenced by various factors, including the choice of solvent and the presence of catalysts. chemicalbook.com

Table 1: Synthesis of (2,4,5-Trifluorophenyl)acetic acid

| Reactant | Product | Key Features |

|---|

Precursor to Chiral D-Phenylalanine Derivatives

The synthesis of chiral D-phenylalanine derivatives is another significant application of this compound. These fluorinated amino acids are of considerable interest in pharmaceutical research. nih.govbeilstein-journals.org The incorporation of fluorine into phenylalanine can modulate the biological properties of peptides and other bioactive molecules. nih.govbeilstein-journals.org Chemo-enzymatic routes have been developed for the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin, starting from precursors that can be derived from this compound. rsc.orgresearchgate.net

Integration into Heterocyclic Ring Systems

This compound is utilized in the construction of various heterocyclic ring systems, which are core structures in many biologically active compounds.

Azetidinones: this compound can react with imines in a [2+2] cycloaddition reaction, known as the Staudinger synthesis, to form β-lactam (azetidin-2-one) rings. mdpi.com This reaction is a fundamental method for creating this important class of compounds, which are known for their antibacterial activity. nih.govnih.gov The reaction of an imine with a ketene (B1206846) generated in situ from an acyl chloride is a common strategy. mdpi.com

Thiazolidinediones: This compound can also be a precursor for the synthesis of thiazolidinedione derivatives. nih.govresearchgate.net Thiazolidinediones are a class of compounds with a wide range of pharmacological activities, including antidiabetic and anticancer properties. nih.govnih.gov

Pyrazoles: Pyrazole derivatives, known for their diverse pharmacological activities, can be synthesized using precursors derived from this compound. nih.govnih.govmdpi.commdpi.com The synthesis often involves the condensation of a 1,3-dicarbonyl compound (which can be prepared using the trifluorophenyl acetyl moiety) with hydrazine (B178648) or its derivatives. mdpi.com

Contribution to Advanced Fluorine Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govtcichemicals.com this compound serves as a key building block in fluorine chemistry, allowing for the incorporation of the 2,4,5-trifluorophenyl motif into a wide array of molecules. This is particularly important in the development of pharmaceuticals and agrochemicals, where fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity. tcichemicals.comresearchgate.net

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. evonik.comnih.gov

In the pharmaceutical industry, it is a key starting material for drugs like Sitagliptin. google.comgoogleapis.com Its trifluorinated phenyl group is a common feature in modern drug design.

In the agrochemical sector, fluorinated compounds are increasingly important for creating effective and selective pesticides. researchgate.netresearchgate.netgugupharm.com The 2,4,5-trifluorophenyl group can be found in some modern agrochemicals, contributing to their enhanced efficacy and environmental profile.

Functionalization of Diverse Substrates for Material Science Applications

The reactivity of the acetyl chloride group allows for the covalent attachment of the 2,4,5-trifluorophenyl moiety to various surfaces and materials. This functionalization can modify the surface properties of materials, such as polymers, by introducing the hydrophobic and oleophobic characteristics of the fluorinated group. google.com This has potential applications in creating materials with tailored surface energies, chemical resistance, and other desirable properties. For instance, fluorinated compounds are used to modify surfaces to control wetting and adhesion.

Advanced Spectroscopic and Computational Characterization in Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques provide empirical data on the molecular structure, connectivity, and electronic environment of (2,4,5-Trifluorophenyl)acetyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic compounds. For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to resolve its complete structure and confirm its identity.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet in the region of 4.0-4.5 ppm would correspond to the two methylene (B1212753) protons (-CH₂-) of the acetyl group. The aromatic region would feature two signals for the two protons on the trifluorophenyl ring. These aromatic protons would appear as complex multiplets due to coupling with each other (ortho or meta coupling) and with the neighboring fluorine atoms (H-F coupling).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (-C=O) of the acetyl chloride group is expected to have a chemical shift in the highly deshielded region of 168-172 ppm. The methylene carbon (-CH₂-) would likely appear around 45-50 ppm. The trifluorophenyl ring would exhibit six distinct signals for its carbon atoms. These signals would be further complicated by splitting due to one-bond and multi-bond carbon-fluorine (C-F) couplings, which provide definitive evidence for the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. The spectrum is expected to show three distinct signals, one for each of the fluorine atoms at the C2, C4, and C5 positions of the phenyl ring. The chemical shifts and, critically, the coupling patterns between the fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (F-H coupling) provide unambiguous confirmation of the 2,4,5-substitution pattern on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: The following are predicted values based on typical chemical shift ranges and coupling constants for analogous structures, as specific experimental data is not publicly available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.0 - 4.5 | t (triplet, due to H-F coupling) | -CH₂- |

| 7.2 - 7.8 | m (multiplet) | Ar-H | |

| ¹³C | 168 - 172 | s (singlet) | -C=O |

| 110 - 160 | m (multiple signals with C-F splitting) | Ar-C | |

| 45 - 50 | t (triplet, due to C-F coupling) | -CH₂- |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular weight and elemental formula of a compound. For a reactive intermediate like this compound, HRMS is invaluable for confirming its synthesis and for real-time monitoring of subsequent reactions.

By providing a mass measurement with high accuracy (typically to four or more decimal places), HRMS can confirm the elemental composition C₈H₄ClF₃O. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals separated by approximately 2 m/z units (M+ and M+2) with a relative intensity ratio of about 3:1, a characteristic signature of a molecule containing one chlorine atom.

In reaction monitoring, HRMS can track the disappearance of the reactant's exact mass and the concurrent appearance of the product's exact mass, allowing for precise determination of reaction completion. The primary fragmentation pathways expected would involve the loss of the chlorine atom to form a stable acylium ion, followed by the loss of carbon monoxide.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Formula | Fragment Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₄ClF₃O]⁺ | Molecular Ion (³⁵Cl) | 208.9954 |

| [C₈H₄³⁷ClF₃O]⁺ | Molecular Ion (³⁷Cl Isotope) | 210.9925 |

| [C₈H₄F₃O]⁺ | Loss of Chlorine radical (M-Cl) | 173.0214 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong, sharp absorption band in the range of 1785-1815 cm⁻¹. This band is characteristic of the carbonyl (C=O) stretching vibration of an acyl chloride, with its high frequency resulting from the electron-withdrawing effect of the adjacent chlorine atom. Other key absorptions would include C-F stretching vibrations (typically strong, in the 1100-1300 cm⁻¹ region), aromatic C=C stretching bands (1450-1600 cm⁻¹), and C-H stretching from the methylene and aromatic groups (2900-3100 cm⁻¹). The C-Cl stretch is expected in the lower frequency "fingerprint" region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations often produce strong Raman signals. While the polar C=O bond gives a strong IR absorption, it may be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the substituted benzene (B151609) ring can be more prominent in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Acyl Chloride) | IR | 1785 - 1815 | Strong, Sharp |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| C-F Stretch | IR | 1100 - 1300 | Strong |

| C-H Stretch (Aliphatic) | IR, Raman | 2920 - 2980 | Medium |

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling provides deep insights into the electronic properties and reactivity of molecules, complementing experimental findings.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic structure of this compound. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The HOMO represents the orbital from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. For this molecule, the HOMO is predicted to be distributed primarily across the trifluorophenyl ring. The LUMO represents the orbital that most readily accepts an electron, highlighting sites prone to nucleophilic attack. The LUMO is expected to be localized on the highly electrophilic carbonyl carbon of the acetyl chloride group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The electron-withdrawing fluorine atoms and the acetyl chloride group would be expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap, consistent with the compound's high reactivity as an acylating agent.

Table 4: Predicted Outcomes of Electronic Structure Analysis for this compound

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Location | Distributed on the trifluorophenyl ring | Site of potential electrophilic attack |

| LUMO Location | Localized on the carbonyl carbon (-COCl) | Site of nucleophilic attack |

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.

For a typical nucleophilic acyl substitution reaction (e.g., esterification with an alcohol), theoretical calculations can determine the geometry and energy of the transition state. The transition state is the highest energy point along the reaction coordinate and its structure reveals the key bond-forming and bond-breaking events. The calculated energy of this transition state relative to the reactants provides the activation energy barrier for the reaction. This information is fundamental to understanding reaction kinetics, predicting reaction outcomes, and optimizing reaction conditions without the need for extensive empirical experimentation.

Conformational Analysis and Intermolecular Interactions

A comprehensive conformational analysis of this compound, which would involve identifying the most stable three-dimensional arrangements of the molecule and the energy barriers for rotation around its single bonds, has not been reported in peer-reviewed literature. Such studies, typically employing computational methods like Density Functional Theory (DFT), are crucial for understanding the molecule's flexibility and how its shape influences its reactivity and physical properties.

Similarly, there is a lack of published data on the specific intermolecular interactions governing the condensed phases of this compound. Investigations into non-covalent interactions, such as halogen bonding, dipole-dipole interactions, and van der Waals forces, are essential for explaining its bulk properties, including boiling point, melting point, and crystal packing. Without experimental or theoretical studies, a detailed description of these interactions remains speculative.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), through quantum chemical calculations is a standard practice for characterizing new or complex molecules. These theoretical predictions are most valuable when they can be validated against experimentally obtained spectra.

While basic analytical data for this compound may be available from commercial suppliers, in-depth studies that compare theoretically predicted spectroscopic data with high-resolution experimental results are absent from the scientific literature. This comparison is vital for confirming the accuracy of the computational models and for a detailed assignment of the spectral features to specific molecular motions and electronic environments. The lack of such comparative studies for this compound means that a robust, validated spectroscopic and computational characterization is not currently possible.

Emerging Research Directions and Future Perspectives in 2,4,5 Trifluorophenyl Acetyl Chloride Research

Integration with Automation and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of large compound libraries in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. synplechem.com (2,4,5-Trifluorophenyl)acetyl chloride, as a highly reactive acylating agent, is an ideal candidate for integration into these systems.

Automated platforms, which can include microfluidic workflows and robotic systems, enable the precise handling of reagents and control of reaction parameters, which is particularly beneficial for reactive compounds like acyl chlorides. synthiaonline.comnih.gov The integration of this compound would allow for the rapid, parallel synthesis of extensive libraries of amides, esters, and ketones. For instance, automated systems utilizing pre-packed capsules or 96-well plates for amide synthesis could be adapted to use this acyl chloride, reacting it with a diverse array of amines to accelerate the generation of novel chemical entities for biological screening. synplechem.com This approach significantly enhances productivity and allows medicinal chemists to explore structure-activity relationships more efficiently. synplechem.com The future of chemical synthesis lies in self-governing processes that can adjust parameters without human input, and incorporating foundational building blocks like this compound into these autonomous workflows is a key step. synthiaonline.com

Table 1: Potential Applications in Automated Synthesis

| Automated Platform | Potential Application with this compound | Key Advantage |

|---|---|---|

| Microfluidic Reactors | Continuous flow acylation reactions for producing esters and amides. | Enhanced control over reaction time, temperature, and mixing; improved safety. synthiaonline.com |

| Robotic Liquid Handlers | High-throughput synthesis of compound libraries in microplates. | Rapid generation of thousands of distinct molecules for screening. |

| Capsule-Based Synthesis | Simplified, automated synthesis of amides and other derivatives with integrated purification. synplechem.com | Ease of use, reproducibility, and minimal manual intervention. synplechem.com |

Development of Novel Catalytic Systems for Sustainable Transformations

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on minimizing waste, reducing energy consumption, and using non-toxic reagents. The development of novel catalytic systems for reactions involving this compound is a key research direction to align its use with green chemistry principles.

Future research will likely focus on replacing traditional stoichiometric reagents with catalytic alternatives. For example, in Friedel-Crafts acylation reactions, the use of stoichiometric Lewis acids like AlCl₃ could be superseded by recyclable, solid-acid catalysts or more environmentally benign catalytic systems. Furthermore, advanced reactor technologies can enhance sustainability. Continuous flow reactors, for instance, offer superior heat and mass transfer, allowing for safer and more efficient reactions. researchgate.net

An emerging area is the use of multiphase catalytic systems, such as liquid-liquid-liquid phase transfer catalysis (L-L-L PTC). mdpi.com This approach could be applied to reactions of this compound, potentially increasing reaction rates and selectivity while allowing for the straightforward separation and reuse of the catalyst, thereby reducing waste and production costs. mdpi.com

Exploration in Materials Science for Advanced Functional Molecules

The unique electronic properties conferred by the trifluorophenyl moiety make this compound an attractive building block for advanced functional materials. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the optical and electronic characteristics of a molecule, making it useful in the design of materials for electronics and photonics.

Research is ongoing into incorporating trifluorinated aromatic rings into various molecular architectures:

Organic Electronics: Derivatives could be used as monomers for synthesizing polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The fluorine atoms can help tune the HOMO/LUMO energy levels and improve the stability and performance of the resulting devices.

Liquid Crystals: The polarity and rigid structure of the trifluorophenyl group can be exploited in the design of novel liquid crystalline materials with specific dielectric properties.

Covalent Organic Frameworks (COFs): The reactivity of the acetyl chloride group allows it to be used as a linker to construct highly ordered, porous COFs. These materials have potential applications in gas storage, separation, and catalysis. bldpharm.com

The synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which have shown potential as anticancer agents, demonstrates how the trifluorophenyl group is a key component in the creation of complex functional molecules. acs.org This highlights the potential for derivatives of this compound to serve as precursors to a wide range of advanced materials.

Chemo-Enzymatic and Biocatalytic Approaches in Synthesis

The integration of biological catalysts (enzymes) into synthetic pathways offers significant advantages, including high selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions, and a reduced environmental footprint. rsc.orgresearchgate.net Chemo-enzymatic and biocatalytic approaches represent a major emerging research area relevant to derivatives of this compound.

A prominent example is the synthesis of D-(2,4,5-trifluorophenyl)alanine, a crucial precursor to the antidiabetic drug sitagliptin. rsc.orgpolimi.it Research has demonstrated several chemo-enzymatic routes that employ enzymes for key transformations, offering superior performance over traditional chemical methods. polimi.it These routes often start from a precursor like 2,4,5-trifluorobenzaldehyde (B50696) and involve steps such as:

Reductive Amination: Mediated by evolved D-amino acid dehydrogenases (DAADH). polimi.it

Transamination: Using engineered D-amino acid transaminases (DAAT). polimi.it

Deracemisation: Combining a stereoselective L-amino acid deaminase (LAAD) with a system to convert the resulting ketoacid back to the D-amino acid. polimi.it

These biocatalytic methods can achieve very high enantiomeric excess (ee >99%) under mild, aqueous conditions, showcasing the power of enzymes to perform challenging chemical transformations. researchgate.netpolimi.it This approach avoids the use of harsh reagents and complex purification steps often required in classical synthesis. rsc.org

Table 2: Biocatalytic Routes for Synthesis of a Key Sitagliptin Precursor

| Biocatalytic Step | Enzyme(s) Used | Transformation Achieved | Key Advantage |

|---|---|---|---|

| Reductive Amination | D-amino acid dehydrogenase (DAADH) | Conversion of an α-keto acid to a D-amino acid. polimi.it | High stereoselectivity. polimi.it |

| Transamination | D-amino acid transaminase (DAAT) | Conversion of an α-keto acid to a D-amino acid using an amino donor. polimi.it | Avoids chemical reducing agents. researchgate.net |

| Deracemisation | L-amino acid deaminase (LAAD) with DAADH or DAAT | Conversion of a racemic amino acid mixture to a single enantiomer. polimi.it | Achieves complete conversion to the desired stereoisomer (ee >99%). polimi.it |

| Hydroamination/Reduction | Phenylalanine ammonia-lyase (PAL), Ene-reductase | Conversion of a cinnamic acid derivative to D-phenylalanine. polimi.it | Fully biocatalytic route from an alkene precursor. rsc.org |

Q & A

Q. What are the standard synthetic routes for preparing (2,4,5-Trifluorophenyl)acetyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of (2,4,5-trifluorophenyl)acetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. This method aligns with procedures for structurally similar acetyl chlorides, such as 3,5-difluorophenylacetyl chloride, where controlled reaction temperatures (0–25°C) and inert atmospheres (N₂/Ar) prevent hydrolysis . Purification often involves distillation or recrystallization to achieve high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of fluorine-substituted aromatic protons and the acetyl chloride moiety.

- IR Spectroscopy : Identification of the C=O stretch (~1800 cm⁻¹) and C-Cl bond (~600 cm⁻¹).

- Elemental Analysis : Validation of carbon, hydrogen, and fluorine content. These methods have been successfully applied to related fluorinated acylthioureas to verify structural integrity .

Q. What safety precautions are recommended when handling this compound in experimental procedures?

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Storage : Keep in airtight containers under inert gas (N₂) to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate or inert adsorbents. These protocols align with OSHA guidelines for reactive chlorides .

Advanced Research Questions

Q. How does the presence of fluorine substituents on the phenyl ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Fluorine atoms increase electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). The 2,4,5-trifluoro substitution pattern enhances steric accessibility compared to fully halogenated analogs, as observed in condensation reactions with heterocyclic amines to form pharmaceutical intermediates . Computational studies on related compounds suggest fluorine’s electron-withdrawing nature lowers the LUMO energy, facilitating nucleophilic attack .

Q. What methodological approaches are used to evaluate the antimicrobial efficacy of this compound derivatives against biofilm-forming pathogens?

- Biofilm Assays : Crystal violet staining or confocal microscopy to quantify biofilm inhibition on Pseudomonas aeruginosa and Staphylococcus aureus.

- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., halogens, methoxy groups) to correlate electronic/steric effects with activity.

- Minimum Biofilm Eradication Concentration (MBEC) : Determined via microdilution in 96-well plates. Derivatives with 2,4,5-trifluorophenyl groups show MBEC values ≤128 µg/mL, outperforming non-fluorinated analogs .

Q. How can catalytic conditions be optimized for condensation reactions involving this compound intermediates in multi-step syntheses?

- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd/C, CuI) or organocatalysts for coupling efficiency. For example, a catalyst of formula V (from ) achieved >85% yield in forming a triazolopyrazine derivative.

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of fluorinated intermediates.

- Reaction Monitoring : Use LC-MS or in-situ IR to track acyl chloride consumption and intermediate formation .

Q. What strategies are employed to resolve contradictions in biological activity data between different this compound derivatives?

- Purity Analysis : Ensure derivatives are free of hydrolyzed byproducts (e.g., carboxylic acids) via HPLC.

- Biological Replicates : Test activity across multiple bacterial strains and biofilm models to account for variability.

- Computational Modeling : Molecular docking to assess binding affinity differences to target enzymes (e.g., P. aeruginosa LasR). For instance, 2,4,5-trifluoro derivatives showed stronger hydrophobic interactions than 2,4,6-isomers, explaining higher efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.